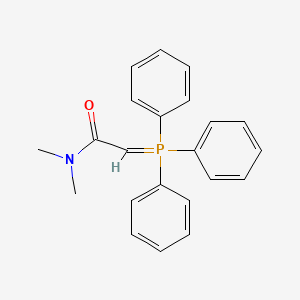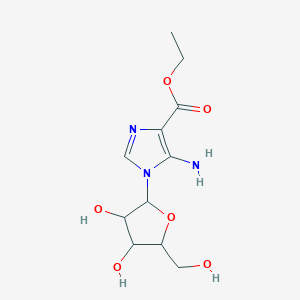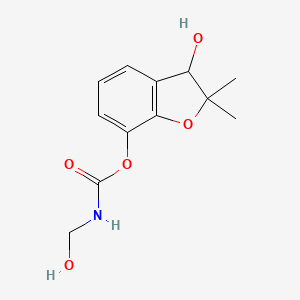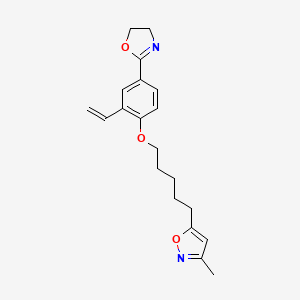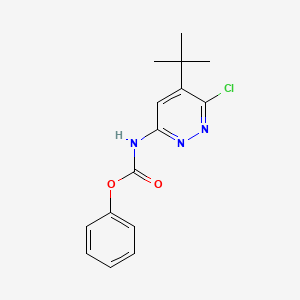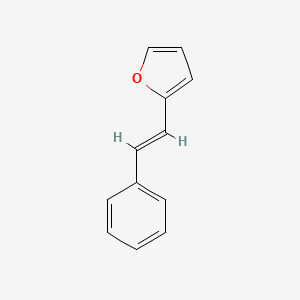
2-Styrylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Styrylfuran is an organic compound belonging to the class of furan derivatives Furans are five-membered aromatic heterocycles containing one oxygen atom this compound is characterized by the presence of a styryl group (a vinylbenzene moiety) attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Styrylfuran can be synthesized through various methods. One notable approach involves the use of N-heterocyclic carbenes (NHCs) and Brønsted acid catalysis. This method utilizes 2,4-dioxoesters as conjugated 1,3-dicarbonyls, leading to the formation of highly functionalized styrylfurans through a cross-benzoin reaction followed by a Paal-Knorr-like condensation . Another method involves the cycloisomerization of 4,5-epoxyalk-2-ynyl esters in the presence of a proton source .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of transition-metal-mediated cycloisomerization and cycloaddition reactions, as well as metal-free oxidative cyclizations, are some of the advanced techniques employed to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Styrylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-diones.
Reduction: The styryl group can be reduced to form 2-ethylfuran.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Furan-2,5-diones.
Reduction: 2-Ethylfuran.
Substitution: Various substituted furans depending on the electrophile used.
Applications De Recherche Scientifique
2-Styrylfuran has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Mécanisme D'action
The mechanism of action of 2-styrylfuran involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with bacterial ribosomal proteins, leading to inhibition of protein synthesis and other cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-Styrylfuran can be compared with other furan derivatives such as:
2,5-Furan-dicarboxylic acid (2,5-FDCA): Used in the production of bio-based polymers.
2,5-Dimethylfuran (2,5-DMF): A promising biofuel with high energy density.
Uniqueness: . Its ability to undergo various chemical reactions and form highly functionalized derivatives further distinguishes it from other furan compounds.
Propriétés
Formule moléculaire |
C12H10O |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-[(E)-2-phenylethenyl]furan |
InChI |
InChI=1S/C12H10O/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-10H/b9-8+ |
Clé InChI |
QHVQSFNBGRXCRP-CMDGGOBGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC=CO2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)-](/img/structure/B12915661.png)


![N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide](/img/structure/B12915691.png)
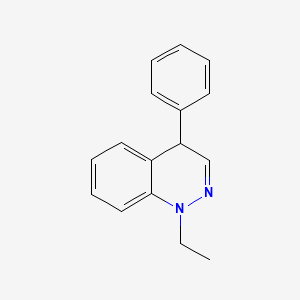

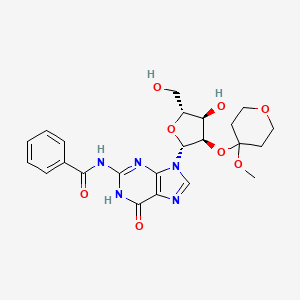
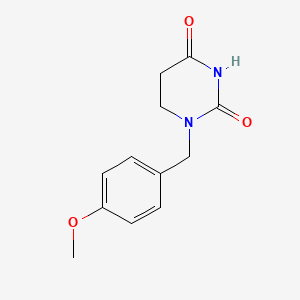
![3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915714.png)
